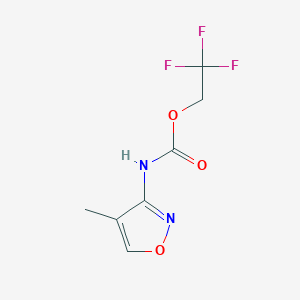

![molecular formula C20H29NO4S B2747302 N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 445473-51-8](/img/structure/B2747302.png)

N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of adamantyl and homoadamantyl-substituted compounds is frequently achieved using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The rearrangement of adamantylmethyl and 3-homoadamantyl groups provides entry to both 3-homoadamantyl and 1-homoadamantyl-substituted hydroxy acids .Molecular Structure Analysis

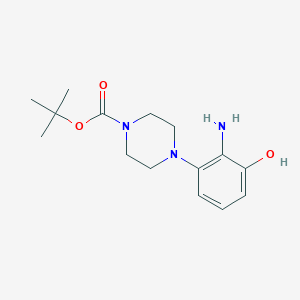

The molecular structure of “N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide” is unique and contributes to its potential applications in various scientific research. The adamantyl group is a bulky, rigid moiety that can influence the properties of the molecule .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Scientific Research Applications

Reductions with Lithium in Amines

- The study by Garst et al. (2000) discusses reductions of several compounds with lithium, including 1-adamantane-p-toluenesulfonamide, which is closely related to the compound . This research highlights the application in debenzylation processes and offers insights into the reactivity of adamantane derivatives under specific conditions (Garst et al., 2000).

Host-Guest Chemistry

- Ogoshi et al. (2008) investigated para-bridged pillar[5]arenes and their interaction with adamantyl derivatives. This research provides insights into the molecular recognition and binding properties of adamantyl groups in host-guest chemistry (Ogoshi et al., 2008).

Polymer Chemistry

- A study by Hori et al. (2011) on Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) showcases the use of adamantane derivatives in polymer chemistry, indicating their potential in material science and engineering (Hori et al., 2011).

Electrosynthesis and Characterization

- Moustafid et al. (1991) researched the electrosynthesis of polymers using adamantyl derivatives, highlighting their potential in creating new materials with specific electrical properties (Moustafid et al., 1991).

Chemical Synthesis and Characterization

- Several studies, such as those by Catsoulacos and Camoutsis (1976, 1971), focus on the synthesis of various benzothiazepine derivatives and benzothiazinones using adamantyl and similar sulfonamide structures. These works contribute to the understanding of the synthetic versatility and applications of these compounds in chemical synthesis (Catsoulacos & Camoutsis, 1976; Catsoulacos, 1971).

Computational Chemistry

- Murthy et al. (2018) conducted a detailed computational study on a sulfonamide molecule, providing insights into the structural and electronic properties of such compounds, which could be extrapolated to similar adamantyl derivatives (Murthy et al., 2018).

Properties

IUPAC Name |

N-[2-(1-adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4S/c1-24-18-4-3-17(10-19(18)25-2)26(22,23)21-6-5-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNGGRNEUJAUMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2747220.png)

![N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide](/img/structure/B2747224.png)

![ethyl 2-(2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate](/img/structure/B2747225.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2747229.png)

![tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate](/img/structure/B2747230.png)

![2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile](/img/structure/B2747232.png)

![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2747239.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747240.png)